REACTION_CXSMILES
|
[C:1]1([CH:8]=[CH:7][C:5]([OH:6])=CC=1)O.[OH-].[K+].[CH3:11][CH:12]([CH2:25][CH3:26])[CH2:13]OS(C1C=CC(C)=CC=1)(=O)=O.[CH2:27](O)C>O.CCCCCCC.CCCCCC>[CH3:11][CH:12]([CH2:25][CH3:26])[CH2:13][O:6][CH2:5][CH:7]([CH3:27])[CH2:8][CH3:1] |f:1.2|
|
Name
|
|
Quantity
|
248 g
|
Type
|
reactant
|
Smiles
|
C1(O)=CC=C(O)C=C1
|
Name
|
|
Quantity
|
88 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
2 L
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
366 g
|
Type
|
reactant
|
Smiles
|
CC(COS(=O)(=O)C1=CC=C(C=C1)C)CC
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
CCCCCCC
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
with stirring at 60° C. for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Next, into a solution obtained
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 7 hours
|
Duration
|
7 h
|
Type
|
DISTILLATION
|
Details
|
by distilling off ethanol (1.7 l)
|
Type
|
ADDITION
|
Details
|
adding water (1.9 l) and 6N hydrochloric acid for acidification
|
Type
|
CUSTOM
|
Details
|
to separate a brown oily substance
|
Type
|
EXTRACTION
|
Details
|
extracting this substance with heptane (150 ml), water-
|
Type
|
WASH
|
Details
|
washing the resulting heptane layer
|
Type
|
DISTILLATION
|
Details
|
distilling it under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to obtain a fraction of b.p. 115°~135° C.(2.5 mmHg) (176 g)
|
Type
|
EXTRACTION
|
Details
|
to extraction with 1N aqueous solution of KOH (1 l)
|
Type
|
WASH
|
Details
|
washing the resulting
|
Type
|
EXTRACTION
|
Details
|
extract liquid with heptane (100 ml)
|
Type
|
ADDITION
|
Details
|
adding 6N hydrochloric acid to the alkaline aqueous layer for acidification
|
Type
|
CUSTOM
|
Details
|
to separate an oily substance, water-
|
Type
|
WASH
|
Details
|
washing this substance
|
Type
|
DISTILLATION
|
Details
|
distilling it under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to obtain a fraction of b.p. 107°~111° C. (2 mmHg) (140 g)
|
Type
|
CUSTOM
|
Details
|
at 0° C.
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(COCC(CC)C)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 129 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |